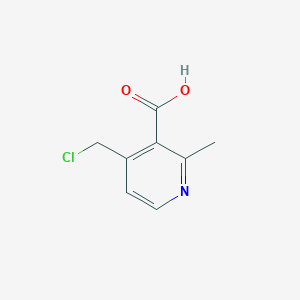
4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid typically involves the chloromethylation of 2-methylpyridine-3-carboxylic acid. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the pyridine ring then attack the electrophilic carbon, followed by rearomatization of the ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of phase-transfer catalysts can improve the efficiency of the chloromethylation process .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Scientific Research Applications
4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Methylpyridine-3-carboxylic acid:
4-(Bromomethyl)-2-methylpyridine-3-carboxylic acid: Similar structure but with a bromomethyl group, which can influence its reactivity and biological activity.
Uniqueness
4-(Chloromethyl)-2-methylpyridine-3-carboxylic acid is unique due to the presence of the chloromethyl group, which enhances its reactivity in substitution reactions and its potential as a building block in the synthesis of complex molecules. The combination of the chloromethyl, methyl, and carboxylic acid groups provides a versatile scaffold for various chemical transformations and applications.
Properties
CAS No. |
61384-14-3 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-5-7(8(11)12)6(4-9)2-3-10-5/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
MYSDGZFUGJVWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















